molecular formula C11H14N2OS B1373211 N-(1-carbamothioyl-1-methylethyl)benzamide CAS No. 582289-89-2

N-(1-carbamothioyl-1-methylethyl)benzamide

Cat. No.: B1373211
CAS No.: 582289-89-2
M. Wt: 222.31 g/mol
InChI Key: WSVPANCBAHVFHN-UHFFFAOYSA-N
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Description

N-(1-carbamothioyl-1-methylethyl)benzamide is an organic compound with the molecular formula C11H14N2OS. It is known for its unique structure, which includes a benzamide moiety linked to a carbamothioyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-carbamothioyl-1-methylethyl)benzamide typically involves the reaction of benzoyl chloride with an appropriate amine derivative. One common method includes the following steps:

    Preparation of the Amine Derivative: The starting material, 1-amino-2-methyl-2-thioxoethane, is prepared by reacting isobutylamine with carbon disulfide under basic conditions.

    Formation of the Benzamide: The amine derivative is then reacted with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-carbamothioyl-1-methylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile involved.

Scientific Research Applications

N-(1-carbamothioyl-1-methylethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-carbamothioyl-1-methylethyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit essential enzymes in microbial cells. In cancer research, the compound may interfere with cellular pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

N-(1-carbamothioyl-1-methylethyl)benzamide can be compared with other benzamide derivatives and carbamothioyl compounds. Similar compounds include:

    N-(1-carbamothioyl-1-methylethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    N-(1-carbamothioyl-1-methylethyl)phenylacetamide:

    N-(1-carbamothioyl-1-methylethyl)benzenesulfonamide: Incorporates a sulfonamide group, which may enhance its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(1-amino-2-methyl-1-sulfanylidenepropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-11(2,10(12)15)13-9(14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVPANCBAHVFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=S)N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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